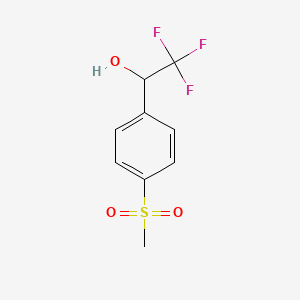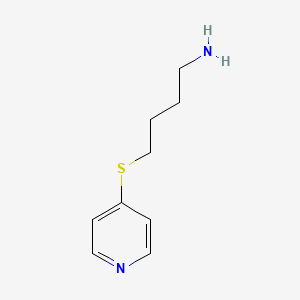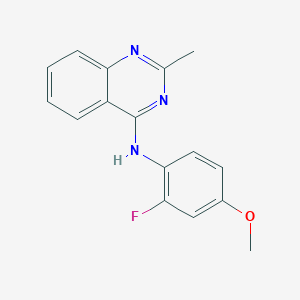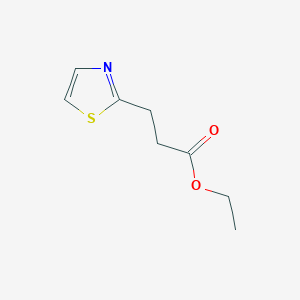
Ethyl 3-(2-thiazolyl)propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Ethyl 3-(2-thiazolyl)propionate: is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-thiazolyl)propionate typically involves the esterification of 3-Thiazol-2-yl-propionic acid. One common method includes the reaction of 3-Thiazol-2-yl-propionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions: Ethyl 3-(2-thiazolyl)propionate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Ethyl 3-(2-thiazolyl)propionate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, compounds containing the thiazole ring are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Medicine: Thiazole derivatives are explored for their potential as therapeutic agents. The unique structure of this compound makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The mechanism of action of Ethyl 3-(2-thiazolyl)propionate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can further interact with biological molecules .
類似化合物との比較
Thiazole: A simpler structure containing only the thiazole ring.
3-Thiazol-2-yl-propionic acid: The non-esterified form of the compound.
Thiazole-4-carboxylic acid ethyl ester: Another esterified thiazole derivative.
Uniqueness: Ethyl 3-(2-thiazolyl)propionate is unique due to the presence of both the thiazole ring and the ester group, which confer distinct reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications .
特性
分子式 |
C8H11NO2S |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
ethyl 3-(1,3-thiazol-2-yl)propanoate |
InChI |
InChI=1S/C8H11NO2S/c1-2-11-8(10)4-3-7-9-5-6-12-7/h5-6H,2-4H2,1H3 |
InChIキー |
FDUJSLFRGSYDGZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=NC=CS1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Benzyl-4-(morpholin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B8710430.png)
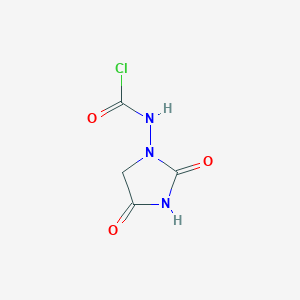
![5-hydroxy-2-[5-hydroxy-4-methoxy-2-(3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B8710442.png)
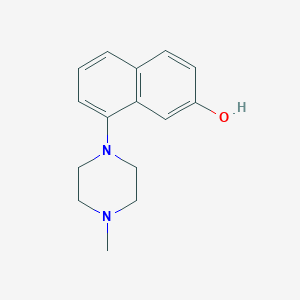

![1-(t-Butoxycarbonyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine](/img/structure/B8710454.png)


![[2-(1H-Tetrazol-5-yl)ethyl]carbamic acid tert-butyl ester](/img/structure/B8710473.png)
